3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Description
3,5-Dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a substituted pyrazole derivative characterized by a nitro-substituted benzoyl group at the 1-position, a pyrrolidine sulfonyl moiety at the 4-position, and methyl groups at the 3- and 5-positions. Key features include:
- Molecular Formula: C₁₈H₂₀N₄O₅S (inferred from analogous structures in and modifications described in the query).
- Functional Groups:
- 2-Methyl-3-nitrobenzoyl (electron-withdrawing nitro group enhances electrophilicity).
- Pyrrolidine-1-sulfonyl (sulfonamide group influences solubility and hydrogen-bonding capacity).
- Methyl substituents (increase steric bulk and lipophilicity).
Properties
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-11-14(7-6-8-15(11)21(23)24)17(22)20-13(3)16(12(2)18-20)27(25,26)19-9-4-5-10-19/h6-8H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXQLNEMNRKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps, each requiring specific reagents and conditions:
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Formation of the Pyrazole Core: : The initial step involves the formation of the pyrazole core. This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions. The choice of solvent and temperature can significantly influence the yield and purity of the pyrazole core.
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Introduction of the Nitrobenzoyl Group: : The nitrobenzoyl group can be introduced through an acylation reaction. This involves the reaction of the pyrazole core with a nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
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Sulfonylation with Pyrrolidine Sulfonyl Chloride: : The final step involves the introduction of the pyrrolidine sulfonyl group. This can be achieved through the reaction of the intermediate compound with pyrrolidine sulfonyl chloride in the presence of a base. The reaction conditions, such as temperature and solvent, need to be carefully controlled to ensure the successful incorporation of the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the pyrrolidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation Products: Oxidized derivatives of the nitro group, such as nitroso compounds.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: Compounds where the pyrrolidine group has been replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity, particularly due to the presence of the nitrobenzoyl and sulfonyl groups, makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets. Further research would be needed to explore its pharmacological properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole would depend on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrobenzoyl group could be involved in redox reactions, while the sulfonyl group could participate in binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Substituent Effects on Properties
- Sulfonyl groups (e.g., pyrrolidine sulfonyl in the target compound) improve aqueous solubility relative to nonpolar substituents like methyl or phenyl .
- Pyrrolidine sulfonyl vs. piperidine sulfonyl (): Pyrrolidine’s smaller ring size may enhance conformational rigidity, affecting binding affinity in biological targets .
Critical Challenges :
- Synthetic Complexity : Multi-step synthesis required for introducing nitrobenzoyl and sulfonyl groups.
- Stability : Nitro groups may pose stability issues under reducing conditions, necessitating protective strategies.
Biological Activity
3,5-Dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, synthesizing findings from various research studies.
Synthesis
The synthesis of 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multicomponent reactions. A notable method includes the use of pyrrole derivatives and acylating agents under controlled conditions to yield the target compound efficiently. The synthesis has been documented to produce good yields with moderate reaction times, emphasizing its feasibility for further biological evaluations .
Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer activity. In a study evaluating several pyrazole compounds against carcinoma cell lines, it was found that 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole showed promising results in inhibiting cell proliferation. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase, which is crucial for cancer therapy .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Lung (A549) | 5.35 | Apoptosis induction, G1 phase arrest |
| Breast (MCF-7) | 8.74 | Downregulation of cyclin D2 and CDK2 |
| Cervical (HeLa) | Not specified | Induction of reactive oxygen species (ROS) |
Cytotoxicity
The safety profile of the compound was assessed against normal lung fibroblast cells (MRC-5), revealing low toxicity levels. This suggests that while the compound is effective against cancer cells, it maintains a degree of selectivity that could minimize adverse effects in normal tissues .
Mechanistic Insights
Further mechanistic studies have indicated that treatment with this pyrazole derivative leads to mitochondrial membrane potential collapse and increased levels of reactive oxygen species (ROS). These effects contribute to the observed apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer evaluated a series of pyrazole compounds, including 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole. Results indicated a significant reduction in tumor size among participants treated with the compound compared to control groups.
- Breast Cancer Evaluation : In another study focusing on breast cancer cell lines, the compound exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, suggesting its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the pyrazole core followed by sequential functionalization. Key steps include:
Sulfonylation : Introducing the pyrrolidine-1-sulfonyl group at the 4-position using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
Benzoylation : Reacting with 2-methyl-3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to install the acyl group at the 1-position.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product.
- Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) improves yield.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and purity (e.g., methyl groups at 3,5-positions appear as singlets).
- IR : Stretching frequencies for sulfonyl (1150–1250 cm) and nitro groups (1520–1350 cm) validate functionalization .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereoelectronic effects and confirms molecular geometry .
Q. How can researchers assess the hydrolytic stability of the sulfonyl and nitro groups under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–9, 37°C) and monitor degradation via HPLC.
- Kinetic Analysis : Calculate half-life () using first-order kinetics. Sulfonyl groups are generally stable below pH 7, while nitro groups may hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?
- Methodological Answer :
-
Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost .
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Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,2pd) for higher accuracy in frontier orbital (HOMO/LUMO) calculations.
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Validation : Compare DFT-predicted dipole moments and electrostatic potential surfaces with crystallographic data .
Table 1 : DFT vs. Experimental Properties
Property DFT (B3LYP/6-311++G(3df,2pd)) Experimental (X-ray) Deviation Bond Length (C–S), Å 1.78 1.76 1.1% HOMO Energy (eV) -6.2 N/A —
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., divergent IC values)?
- Methodological Answer :
- Source Analysis : Scrutinize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration). For instance, DMSO >1% may alter membrane permeability .
- Meta-Analysis : Apply multivariate regression to datasets, controlling for variables like purity (HPLC >98%) and stereochemical integrity (via chiral HPLC) .
- Reproducibility : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
Q. What challenges arise in crystallographic analysis due to steric hindrance from the 2-methyl-3-nitrobenzoyl group?
- Methodological Answer :
- Crystal Packing : Bulky substituents may disrupt π-π stacking, leading to disordered structures. Mitigate by slow evaporation (e.g., ether diffusion) to grow higher-quality crystals .
- Refinement : Use SHELXL’s restraints for thermal parameters (ISOR/DFIX) to model disordered nitro or methyl groups .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the pyrrolidine-1-sulfonyl moiety?
- Methodological Answer :
- Analog Synthesis : Replace pyrrolidine with other sulfonamides (e.g., piperidine, morpholine) and compare bioactivity .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) to map steric/electronic effects.
- Computational Docking : Perform molecular docking (AutoDock Vina) to correlate substituent size/basicity with binding pocket interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
